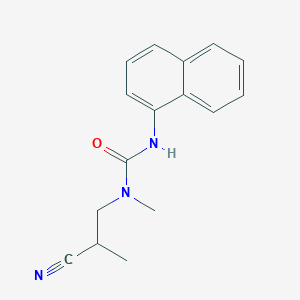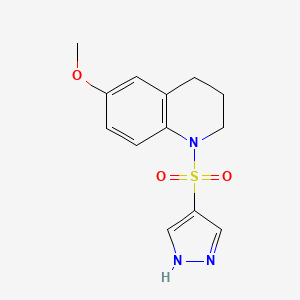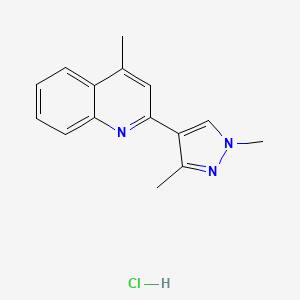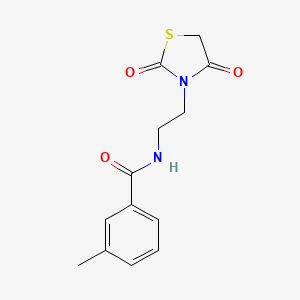![molecular formula C13H12BrNO2S B7530171 5-bromo-N-[(3-hydroxyphenyl)methyl]-N-methylthiophene-3-carboxamide](/img/structure/B7530171.png)
5-bromo-N-[(3-hydroxyphenyl)methyl]-N-methylthiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-[(3-hydroxyphenyl)methyl]-N-methylthiophene-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the thiophene family and has a molecular formula of C14H12BrNO2S.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-[(3-hydroxyphenyl)methyl]-N-methylthiophene-3-carboxamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes in the body. These enzymes play a crucial role in the development and progression of various diseases, and the inhibition of these enzymes by this compound could potentially lead to the development of new and effective treatments for these diseases.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-[(3-hydroxyphenyl)methyl]-N-methylthiophene-3-carboxamide has a range of biochemical and physiological effects. These effects include the inhibition of certain enzymes, the modulation of various signaling pathways, and the induction of apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-bromo-N-[(3-hydroxyphenyl)methyl]-N-methylthiophene-3-carboxamide in lab experiments is its high potency and specificity. This compound has been shown to be highly effective in inhibiting certain enzymes and signaling pathways, making it a valuable tool for studying these processes in vitro.
However, one of the limitations of using this compound in lab experiments is its relatively high cost and limited availability. This can make it difficult for researchers to obtain and use this compound in their experiments.
Direcciones Futuras
There are several potential future directions for research involving 5-bromo-N-[(3-hydroxyphenyl)methyl]-N-methylthiophene-3-carboxamide. One area of research could focus on the development of new and more efficient synthesis methods for this compound, which could help to reduce its cost and increase its availability.
Another potential direction for research could be the further investigation of this compound's mechanism of action, which could provide valuable insights into its potential applications in the treatment of various diseases.
Additionally, future research could focus on the development of new and more effective drug candidates based on the structure of 5-bromo-N-[(3-hydroxyphenyl)methyl]-N-methylthiophene-3-carboxamide, which could have significant implications for the development of new treatments for various diseases.
Métodos De Síntesis
The synthesis of 5-bromo-N-[(3-hydroxyphenyl)methyl]-N-methylthiophene-3-carboxamide involves the reaction of 3-hydroxybenzaldehyde with methyl thiophene-3-carboxylate in the presence of a base such as potassium carbonate. The resulting product is then subjected to bromination using N-bromosuccinimide (NBS) to yield the final product.
Aplicaciones Científicas De Investigación
The compound 5-bromo-N-[(3-hydroxyphenyl)methyl]-N-methylthiophene-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research has been in the field of medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
5-bromo-N-[(3-hydroxyphenyl)methyl]-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2S/c1-15(7-9-3-2-4-11(16)5-9)13(17)10-6-12(14)18-8-10/h2-6,8,16H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTJJVDFMOAQQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)O)C(=O)C2=CSC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(cyclopropylmethyl)-6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7530105.png)


![4-(1,3-Benzoxazol-2-ylmethyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7530126.png)
![N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7530134.png)

![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine](/img/structure/B7530136.png)
![4-bromo-N-cyclopropyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7530153.png)
![1-[1-[(5-Chlorothiadiazol-4-yl)methyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7530159.png)

![3-Chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]benzamide](/img/structure/B7530180.png)
![1-[[4-(2,5-Dimethylthiophen-3-yl)-1,3-thiazol-2-yl]methyl]pyrrolidine-2,5-dione](/img/structure/B7530189.png)
![3-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7530196.png)